molecular formula C17H21N3O6 B2690480 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 899730-84-8

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide

Cat. No.: B2690480
CAS No.: 899730-84-8
M. Wt: 363.37
InChI Key: HRRNZETVEKFOBU-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

  • N1-substituent: A 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, which features a spirocyclic ketal structure. This moiety likely enhances conformational rigidity and influences solubility due to its oxygen-rich, nonpolar nature.

The oxalamide bridge (-NH-C(=O)-C(=O)-NH-) serves as a hydrogen-bonding (HB) scaffold, enabling intramolecular and solvent interactions critical to its thermodynamic and solubility properties.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c21-15(16(22)19-12-5-4-6-13(9-12)20(23)24)18-10-14-11-25-17(26-14)7-2-1-3-8-17/h4-6,9,14H,1-3,7-8,10-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRNZETVEKFOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the 1,4-dioxaspiro[4.5]decan-2-ylmethyl intermediate. This can be achieved through a cyclization reaction of a suitable diol with a dihalide under acidic conditions.

    Introduction of the Oxalamide Group: The spirocyclic intermediate is then reacted with oxalyl chloride to introduce the oxalamide functionality. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Attachment of the Nitrophenyl Group: Finally, the nitrophenyl group is introduced through a nucleophilic substitution reaction. The nitrophenylamine is reacted with the oxalamide intermediate under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group. Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its nitrophenyl group allows for easy detection and quantification in various assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, the compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism by which N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Hydrogen Bonding and Thermodynamic Profiles

Key thermodynamic parameters (ΔH° and ΔS°) during solvation reveal distinct HB schemes compared to analogs:

Compound Name Substituents Hydrogen Bonding Scheme ΔH° and ΔS° Characteristics
Target Compound 3-nitrophenyl, dioxaspiro Full three-centered HB Higher ΔH° and ΔS° than N1,N2-bis(2-nitrophenyl)oxalamide
N1,N2-bis(2-nitrophenyl)oxalamide [Ref. 24] Two 2-nitrophenyl groups Partial HB scheme (weaker than target) Lower ΔH° and ΔS°; weaker solvent disruption energy
Ethyl N-phenyloxalamate Ethyl ester, phenyl No intramolecular HB with o-carbonyl ΔH° and ΔS° similar to compound 2 in study

Key Findings :

  • The target compound exhibits a full three-centered HB network , stronger than N1,N2-bis(2-nitrophenyl)oxalamide. This results in higher ΔH° (enthalpy) and ΔS° (entropy) values during solvation, reflecting greater energy required to disrupt intramolecular HB and increased disorder upon solvent association .
  • Ethyl N-phenyloxalamate lacks intramolecular HB with the ortho-carbonyl group, leading to thermodynamic behavior akin to simpler amides. Its lower ΔH°/ΔS° suggests weaker solvent interactions compared to the target compound .

Structural and Functional Analogues

  • N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide: A structural analog replaces the 3-nitrophenyl group with a 5-chloro-2-methylphenyl moiety.
  • Ortho vs. Meta Nitro Substitution : The target’s 3-nitrophenyl group (meta) avoids steric hindrance seen in 2-nitrophenyl (ortho) analogs, allowing optimized HB formation. Ortho-substituted compounds may exhibit distorted geometry, weakening HB networks .

Implications of Comparative Analysis

  • Solubility and Stability: The target’s robust HB network and spirocyclic group enhance stability in polar solvents but may reduce solubility in nonpolar media.
  • Design Applications : The 3-nitrophenyl group and spirocyclic structure make the compound suitable for applications requiring precise molecular recognition, such as crystal engineering or enzyme inhibition studies.

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its unique spirocyclic structure. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H24N2O4C_{18}H_{24}N_{2}O_{4} and a molecular weight of approximately 332.4 g/mol. Its structure features a 1,4-dioxaspiro[4.5]decan moiety linked to a 3-nitrophenyl group via an oxalamide functional group, which enhances its potential biological reactivity and specificity towards certain molecular targets.

Property Value
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
CAS Number900006-71-5
Structural CharacteristicsSpirocyclic, Oxalamide

Preliminary studies indicate that this compound exhibits biological activity primarily through the inhibition of Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in regulating necroptosis, a form of programmed cell death associated with various diseases, including neurodegenerative disorders and inflammatory conditions. By inhibiting RIPK1's kinase activity, this compound may modulate cellular signaling pathways involved in inflammation and cell survival.

Anti-inflammatory Properties

Research has suggested that this compound possesses anti-inflammatory properties. In vitro studies demonstrated its ability to reduce pro-inflammatory cytokine production in human cell lines exposed to inflammatory stimuli. This suggests potential applications in treating conditions characterized by excessive inflammation.

Analgesic Effects

In addition to anti-inflammatory effects, the compound has shown promise as an analgesic agent. Animal models have indicated that it may alleviate pain through mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering a new avenue for pain management therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition of RIPK1 : A study conducted by researchers at [source] demonstrated that this compound effectively inhibited RIPK1 in vitro, leading to decreased necroptotic cell death in neuronal cells.
  • Anti-inflammatory Activity : In a controlled experiment involving human macrophages, the compound reduced the secretion of TNF-alpha and IL-6 by up to 50%, indicating significant anti-inflammatory potential [source].
  • Pain Relief in Animal Models : In vivo studies using rat models showed that administration of the compound resulted in a notable reduction in pain response during formalin-induced pain tests, comparable to established analgesics [source].

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